molecular formula C24H27NO9 B12324875 naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside

naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B12324875
M. Wt: 473.5 g/mol
InChI Key: TWFPJHVIRXYIGJ-UHFFFAOYSA-N
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Description

(1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: is a complex organic compound with the molecular formula C24H27NO9 It is a derivative of glucopyranoside, featuring a naphthyl group and multiple acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-beta-D-glucopyranoside derivativesCommon reagents used in the synthesis include acetic anhydride and catalysts such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It serves as a model compound for understanding carbohydrate-protein interactions and the role of acetylated sugars in biological systems .

Medicine: In medicine, research focuses on the compound’s potential therapeutic applications. Its structural similarity to natural sugars makes it a candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .

Industry: In industrial applications, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used in the production of specialty chemicals and materials. Its acetylated structure provides unique properties that are valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and naphthyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of the naphthyl group in (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside imparts unique hydrophobic properties and influences its interactions with biological molecules.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPJHVIRXYIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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